[4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate
Overview
Description
[4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a brominated phenyl ring, a pyrrolidine carbothioyl group, and a nitrobenzoate moiety, making it a unique molecule for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate typically involves multi-step organic reactions. One common approach starts with the bromination of a phenyl ring, followed by the introduction of a pyrrolidine carbothioyl group through nucleophilic substitution. The final step involves esterification with 2-chloro-4-nitrobenzoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
[4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other nucleophiles.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydroxide for hydrolysis reactions.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of substituted phenyl derivatives.
Substitution: Formation of carboxylic acids and other derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, the compound’s derivatives could be investigated for their potential therapeutic effects, particularly in drug development.
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate involves its interaction with specific molecular targets. The brominated phenyl ring and nitrobenzoate moiety can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The pyrrolidine carbothioyl group may also play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.
Uniqueness
What sets [4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both bromine and nitro groups provides opportunities for diverse chemical modifications and biological interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O4S/c19-11-3-6-16(14(9-11)17(27)21-7-1-2-8-21)26-18(23)13-5-4-12(22(24)25)10-15(13)20/h3-6,9-10H,1-2,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGYWOLUMJHEOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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